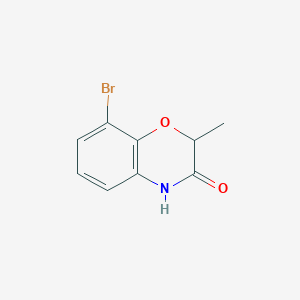

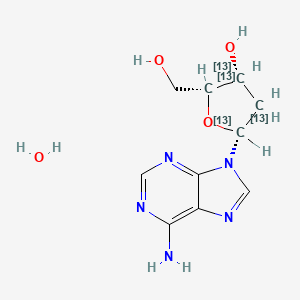

![molecular formula C11H12N2O2 B1456518 methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 7546-52-3](/img/structure/B1456518.png)

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Overview

Description

“Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . It appears as a yellow solid .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 57% and the melting point was between 213–215 °C .Molecular Structure Analysis

The molecular structure of the 1H-pyrrolo[2,3-b]pyridine core can be viewed using Java or Javascript . The compound has a molecular weight of 118.1359 .Chemical Reactions Analysis

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors .Physical And Chemical Properties Analysis

The compound appears as a yellow solid . It has a melting point between 213–215 °C . The 1H-NMR and 13C-NMR data are available .Scientific Research Applications

Application in Cancer Therapy

- Scientific Field : Oncology .

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : In the study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their biological activities were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Antimicrobial, Anti-inflammatory, and Antiviral Activities

- Scientific Field : Pharmacology .

- Summary of the Application : Pyrrolopyrazine derivatives, which include the pyrrole ring found in your compound, have demonstrated significant biological activities in various areas .

- Methods of Application : These compounds are typically synthesized and then tested in vitro for their biological activities .

- Results or Outcomes : Pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, and antiviral activities .

Kinase Inhibition

- Scientific Field : Biochemistry .

- Summary of the Application : 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

- Methods of Application : These compounds are synthesized and their inhibitory activity against kinases is evaluated .

- Results or Outcomes : According to the findings, 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Anti-mycobacterial Activity

- Scientific Field : Microbiology .

- Summary of the Application : Pyrrole scaffolds containing compounds have demonstrated significant anti-mycobacterial activity .

- Methods of Application : These compounds are typically synthesized and then tested in vitro for their biological activities .

- Results or Outcomes : Several pyrrole scaffolds containing compounds have been discovered and marketed to exhibit various therapeutic properties .

Inhibition of Human Neutrophil Elastase (HNE)

- Scientific Field : Biochemistry .

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used in research targeting human neutrophil elastase (HNE) .

- Methods of Application : These compounds are synthesized and their inhibitory activity against HNE is evaluated .

- Results or Outcomes : Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives have potential as HNE inhibitors .

Treatment of Type 2 Diabetes

- Scientific Field : Endocrinology .

- Summary of the Application : Pyrrolo derivatives have been researched for the development of α-amylase inhibitors, such as acarbose and voglibose, for the treatment of type 2 diabetes .

- Methods of Application : These inhibitors function by inhibiting the action of α-amylase in the digestive tract, limiting carbohydrate breakdown and consequent glucose absorption .

- Results or Outcomes : Pharmaceutical research has concentrated on the development of these inhibitors .

properties

IUPAC Name |

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-9(6-10(14)15-2)8-4-3-5-12-11(8)13-7/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBGGUBQXVTLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

CAS RN |

7546-52-3 | |

| Record name | METHYL -2-[2-METHYL-1H-PYRROLO (2,3-B) PYRIDIN-3-YL]ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

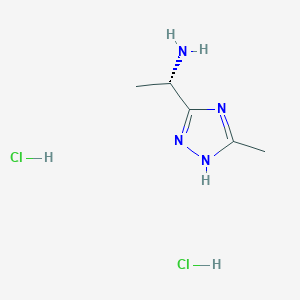

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

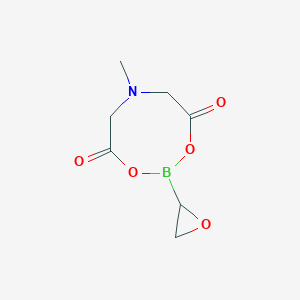

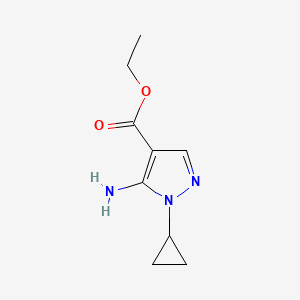

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

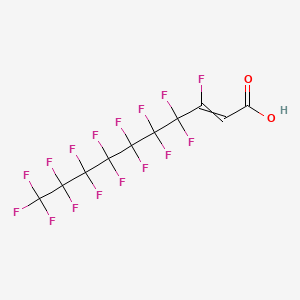

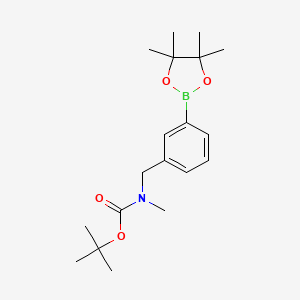

![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)

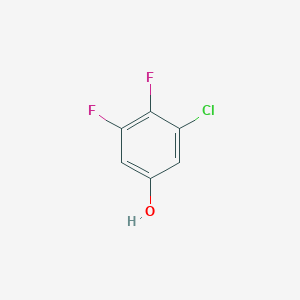

![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)